molecular formula C20H22FN3O2 B2525466 2-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2379975-98-9

2-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2525466
CAS No.: 2379975-98-9
M. Wt: 355.413
InChI Key: UCCVYKAUTHJQSM-UHFFFAOYSA-N
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Description

2-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic compound that features a piperidine ring, a fluorobenzoyl group, and a cyclopenta[c]pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction using 2-fluorobenzoyl chloride and the piperidine derivative in the presence of a base such as triethylamine.

    Cyclopenta[c]pyridazinone Core Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the cyclopenta[c]pyridazinone core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets such as receptors or enzymes. The fluorobenzoyl group may enhance binding affinity, while the piperidine ring and cyclopenta[c]pyridazinone core contribute to the overall stability and activity of the compound. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one: This compound features a trifluoromethyl group instead of a fluorobenzoyl group.

    1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one: This compound has an imidazole ring instead of the cyclopenta[c]pyridazinone core.

Uniqueness

2-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is unique due to its specific combination of a fluorobenzoyl group, piperidine ring, and cyclopenta[c]pyridazinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c21-17-6-2-1-5-16(17)20(26)23-10-8-14(9-11-23)13-24-19(25)12-15-4-3-7-18(15)22-24/h1-2,5-6,12,14H,3-4,7-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCVYKAUTHJQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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